molecular formula C18H16F3N5O B2389583 (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034262-37-6

(1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2389583
CAS No.: 2034262-37-6
M. Wt: 375.355
InChI Key: HHEJCGQCJOMBAF-UHFFFAOYSA-N
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Description

The compound (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features an indole group, a pyrimidine ring with a trifluoromethyl substituent, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting from an indole precursor, functionalization at the 2-position can be achieved through electrophilic substitution reactions.

    Pyrimidine Synthesis: The pyrimidine ring with a trifluoromethyl group can be synthesized via condensation reactions involving appropriate precursors.

    Piperazine Coupling: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the indole derivative with the pyrimidine-piperazine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: The trifluoromethyl group on the pyrimidine ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMSO-based oxidants.

    Reduction: Reagents such as LiAlH4 or NaBH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules could provide insights into enzyme mechanisms or receptor binding.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It could be investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety might engage in π-π stacking interactions, while the piperazine ring could form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1H-indol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
  • (1H-indol-2-yl)(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)methanone
  • (1H-indol-2-yl)(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The presence of the trifluoromethyl group on the pyrimidine ring distinguishes (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone from its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

1H-indol-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)15-10-16(23-11-22-15)25-5-7-26(8-6-25)17(27)14-9-12-3-1-2-4-13(12)24-14/h1-4,9-11,24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEJCGQCJOMBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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